molecular formula C9H6N2S2 B8530569 2-Methylsulfanyl-1,3-benzothiazole-7-carbonitrile

2-Methylsulfanyl-1,3-benzothiazole-7-carbonitrile

Cat. No. B8530569
M. Wt: 206.3 g/mol
InChI Key: IUOQSGDKJDQAAY-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

The title compound was prepared from 7-bromo-2-methylsulfanyl-1,3-benzothiazole by heating with CuCN (1.0 eq.) in DMF at 160° C. for 12 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[S:9][C:8]([S:11][CH3:12])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:13]([Cu])#[N:14]>CN(C=O)C>[CH3:12][S:11][C:8]1[S:9][C:10]2[C:2]([C:13]#[N:14])=[CH:3][CH:4]=[CH:5][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2N=C(SC21)SC
Step Two
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC=1SC2=C(N1)C=CC=C2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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